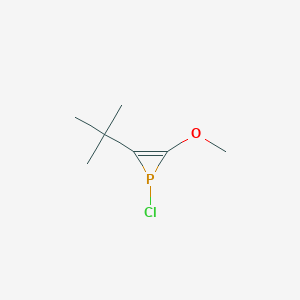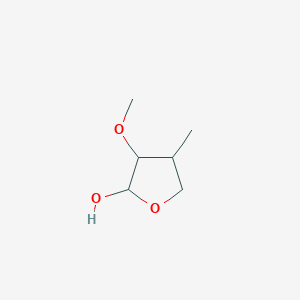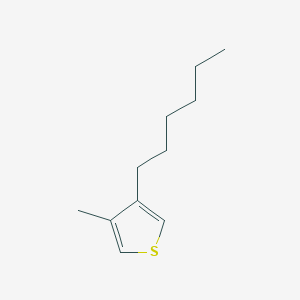
3-Hexyl-4-methylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hexyl-4-methylthiophene is an organic compound belonging to the thiophene family, characterized by a sulfur atom in its five-membered ring structure. This compound is notable for its applications in the field of organic electronics, particularly in the synthesis of polythiophenes, which are conductive polymers with significant optoelectronic properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexyl-4-methylthiophene typically involves the use of Grignard reagents and halogenated thiophenes. One common method is the reaction of 2,5-dibromo-3-hexylthiophene with n-butyllithium, followed by the addition of a methylating agent . This process requires careful control of temperature and reaction conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method is favored for its efficiency and scalability, allowing for the production of large quantities of the compound with high regioselectivity and minimal by-products .
化学反応の分析
Types of Reactions: 3-Hexyl-4-methylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiol derivatives.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the thiophene ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine are used for electrophilic substitution reactions.
Major Products: The major products formed from these reactions include various substituted thiophenes, sulfoxides, and sulfones, which have applications in organic synthesis and materials science .
科学的研究の応用
3-Hexyl-4-methylthiophene is extensively used in scientific research due to its unique properties:
作用機序
The mechanism by which 3-Hexyl-4-methylthiophene exerts its effects is primarily through its ability to participate in π-conjugation, which enhances its electronic properties. The sulfur atom in the thiophene ring contributes to the delocalization of electrons, making the compound highly conductive. This property is exploited in the development of organic electronic devices .
類似化合物との比較
- 3-Hexylthiophene
- 4-Methylthiophene
- 3-Hexyl-2,5-dimethylthiophene
Comparison: 3-Hexyl-4-methylthiophene is unique due to the presence of both hexyl and methyl substituents, which enhance its solubility and processability compared to other thiophene derivatives. This makes it particularly valuable in the synthesis of high-performance polythiophenes for electronic applications .
特性
CAS番号 |
120344-22-1 |
|---|---|
分子式 |
C11H18S |
分子量 |
182.33 g/mol |
IUPAC名 |
3-hexyl-4-methylthiophene |
InChI |
InChI=1S/C11H18S/c1-3-4-5-6-7-11-9-12-8-10(11)2/h8-9H,3-7H2,1-2H3 |
InChIキー |
ACOKJXLXCHAZKA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CSC=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one]](/img/structure/B14298291.png)

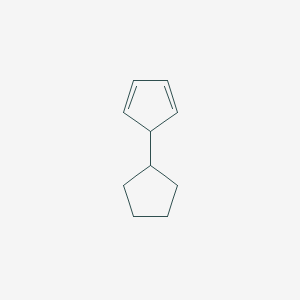
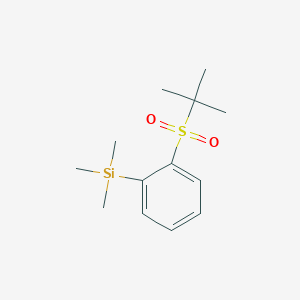
![4(1H)-Pyrimidinone, 2-methoxy-6-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14298319.png)

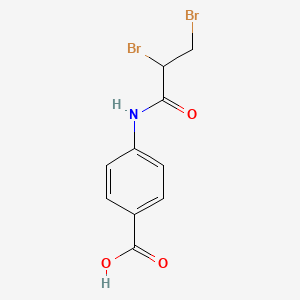

![Benzene, [(3,3-dimethyl-1-methylenebutyl)seleno]-](/img/structure/B14298347.png)
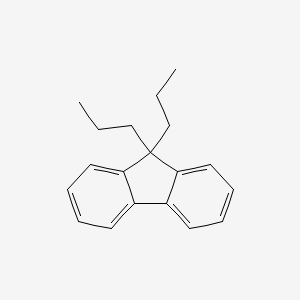
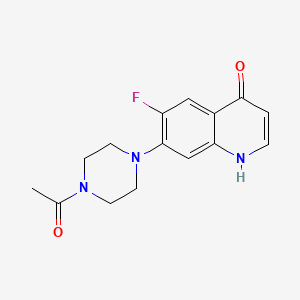
methanone](/img/structure/B14298376.png)
